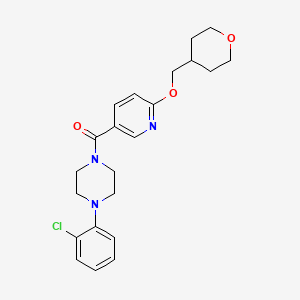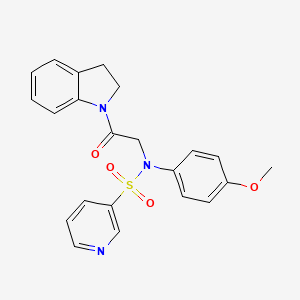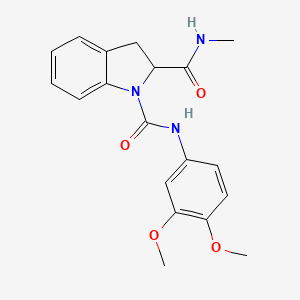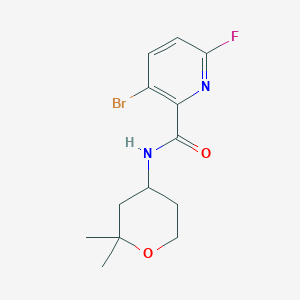
tert-Butyl 3-bromo-2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 3-bromo-2-methoxybenzoate” is a chemical compound with the CAS Number: 1820607-75-7 . It has a molecular weight of 287.15 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H15BrO3/c1-12(2,3)16-11(14)8-6-5-7-9(13)10(8)15-4/h5-7H,1-4H3 . This indicates that the molecule consists of 12 carbon atoms, 15 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 287.15 , and it is stored at refrigerated temperatures .Scientific Research Applications
Antibacterial Activity : A study by Popiołek and Biernasiuk (2016) explored hydrazide-hydrazones of 3-methoxybenzoic and 4-tert-butylbenzoic acid, finding high bacteriostatic or bactericidal activity against Gram-positive bacteria, particularly Bacillus spp. This suggests potential uses in developing antibacterial agents (Popiołek & Biernasiuk, 2016).
Catalysis in Organic Reactions : Liu and Hii (2011) identified tert-Butyl perbenzoate, a compound related to tert-Butyl 3-bromo-2-methoxybenzoate, as a substitute for benzoquinone in Fujiwara-Moritani reactions, important in organic synthesis (Liu & Hii, 2011).
Synthesis and Structural Studies : Research by Ray, Shaikh, and Ghosh (2007) on Pd(II) and Au(I) complexes with O-functionalized N-heterocyclic carbene ligands, involving tert-butylimidazole and 2-methoxybenzyl bromide, highlighted applications in the synthesis of complex metal compounds, potentially useful in catalysis and material science (Ray, Shaikh & Ghosh, 2007).
Biological Screenings and DNA Interaction : Sirajuddin et al. (2013) synthesized Schiff base compounds including derivatives of 4-tert-butylbenzoic acid. These compounds exhibited a range of biological activities such as antimicrobial, antioxidant, and cytotoxic effects, and interacted with DNA, suggesting their potential in pharmaceutical and biochemical research (Sirajuddin, Uddin, Ali & Tahir, 2013).
Synthesis of Novel Compounds : Kindra and Evans (2014) discussed the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, indicating the role of tert-butyl groups in the development of new chemical compounds, which may have various applications in chemical synthesis and material science (Kindra & Evans, 2014).
Chemical Reactions and Mechanisms : Hattori, Koike, Satoh, and Miyano (1995) explored the reactions of similar compounds, providing insights into nucleophilic aromatic substitution and conjugate addition, crucial for understanding chemical reaction mechanisms (Hattori, Koike, Satoh & Miyano, 1995).
Safety and Hazards
The safety information for “tert-Butyl 3-bromo-2-methoxybenzoate” suggests that it should be handled in a well-ventilated place . Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . Formation of dust and aerosols should be avoided, and non-sparking tools should be used .
Properties
IUPAC Name |
tert-butyl 3-bromo-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,3)16-11(14)8-6-5-7-9(13)10(8)15-4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKRIMAABXIJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[benzyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2994530.png)




![6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2994537.png)
![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/no-structure.png)

![4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B2994541.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2994543.png)

![2-Bromo-3-[[(4-fluorosulfonyloxyphenyl)carbamoylamino]methyl]thiophene](/img/structure/B2994546.png)
